molecular formula C22H26ClF3N2O4 B6486596 methyl 4-(2-hydroxy-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propoxy)benzoate hydrochloride CAS No. 1217078-19-7

methyl 4-(2-hydroxy-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propoxy)benzoate hydrochloride

Cat. No.: B6486596
CAS No.: 1217078-19-7
M. Wt: 474.9 g/mol
InChI Key: MEWWAXADNAMZKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-hydroxy-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propoxy)benzoate hydrochloride is a synthetic compound featuring a benzoate ester core substituted with a hydroxypropoxy linker and a piperazine moiety bearing a 3-(trifluoromethyl)phenyl group. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmacological studies. Its structure integrates a trifluoromethyl group, known to improve metabolic stability and lipophilicity, and a hydroxypropoxy chain that may influence hydrogen bonding and pharmacokinetics .

Properties

IUPAC Name

methyl 4-[2-hydroxy-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propoxy]benzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F3N2O4.ClH/c1-30-21(29)16-5-7-20(8-6-16)31-15-19(28)14-26-9-11-27(12-10-26)18-4-2-3-17(13-18)22(23,24)25;/h2-8,13,19,28H,9-12,14-15H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEWWAXADNAMZKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClF3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(2-hydroxy-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propoxy)benzoate hydrochloride, also known as a complex piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The molecular formula of this compound is C23H28ClF3N2O3C_{23}H_{28}ClF_3N_2O_3, with a molecular weight of approximately 472.9 g/mol. The compound exhibits a complexity rating of 559, indicating a relatively intricate structure that may contribute to its biological activity .

Structural Information

PropertyValue
Molecular FormulaC23H28ClF3N2O3
Molecular Weight472.9 g/mol
PurityTypically 95%
Complexity Rating559

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound, particularly against various bacterial strains. The compound exhibits activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) demonstrating its efficacy.

  • Gram-positive Activity : The compound has shown significant bactericidal effects against Staphylococcus aureus and Enterococcus faecalis. In particular, it demonstrated an MIC ranging from 15.625 to 62.5 μM against Staphylococcus .
  • Gram-negative Activity : It also displayed moderate activity against Escherichia coli and Pseudomonas aeruginosa, although the MIC values were higher compared to its effects on Gram-positive bacteria.

The antimicrobial action of this compound is believed to involve the inhibition of protein synthesis and disruption of nucleic acid production pathways. This dual mechanism enhances its effectiveness against biofilm-forming bacteria, which are often resistant to conventional antibiotics .

Antibiofilm Activity

The compound has been evaluated for its ability to disrupt biofilms formed by pathogenic bacteria. It exhibited moderate-to-good antibiofilm activity, with specific concentrations required for biofilm inhibition (MBIC) and eradication (MBEC) demonstrating promising results:

Bacterial StrainMBIC (μg/mL)MBEC (μg/mL)
MRSA62.216–124.432124.432–248.863
SE31.108–62.216124.432–248.863

These results suggest that the compound may be a viable candidate for further development in treating biofilm-related infections .

Case Studies

A notable case study involved testing the compound's efficacy in clinical isolates of MRSA, where it significantly reduced biofilm formation compared to standard treatments like ciprofloxacin. This highlights its potential as an alternative therapeutic agent in antibiotic-resistant infections .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound shares key motifs with several analogs, including:

  • Piperazine-linked quinoline derivatives (e.g., C7 from : Methyl 4-(4-(2-(4-(trifluoromethyl)phenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate).
  • Urea-thiazole-piperazine hybrids (e.g., 1f, 11d from –3).
Table 1: Structural Comparison
Compound Name Core Functional Group Substituents on Piperazine Additional Features
Target Compound Benzoate ester 3-(Trifluoromethyl)phenyl Hydroxypropoxy linker, hydrochloride salt
C7 () Quinoline carbonyl 4-(Trifluoromethyl)phenyl Ethyl acetate crystallization
1f () Urea 4-(Trifluoromethyl)phenyl Thiazole ring, hydroxybenzylidene
11d () Urea 4-(Trifluoromethyl)phenyl Hydrazinyl-2-oxoethyl, thiazole

Key Differences :

Observations :

  • Yields for urea derivatives (e.g., 70–88% in –3) suggest efficient synthetic routes, comparable to the crystallization methods for quinoline derivatives in .
  • The target compound’s hydrochloride salt likely improves crystallinity and stability compared to neutral analogs.

Spectral and Analytical Data

  • 1H NMR: The target compound’s spectrum would display signals for the methyl benzoate (δ ~3.8 ppm), hydroxypropoxy (δ ~4.2–4.5 ppm for –OCH2– and δ ~1.8 ppm for –CH2–), and piperazine/trifluoromethylphenyl protons (δ ~6.8–7.6 ppm). This contrasts with C7’s quinoline aromatic protons (δ ~8.0–9.0 ppm) .
  • HRMS/ESI-MS: The target’s molecular ion would align with its molecular formula (C22H24F3N2O5·HCl), whereas C7 and urea analogs show distinct fragmentation patterns due to quinoline or urea cores .

Functional Group Impact on Properties

  • Trifluoromethyl Group : Present in all compared compounds, it enhances lipophilicity and resistance to oxidative metabolism.
  • Benzoate vs. Quinoline vs. Urea: Benzoate esters are often prodrugs, hydrolyzed in vivo to active acids. Quinoline moieties (C7) may confer π-stacking interactions with biological targets.

Preparation Methods

Synthesis of Methyl 4-(2,3-Epoxypropoxy)Benzoate

The initial step involves creating an epoxide intermediate to enable subsequent nucleophilic attack by the piperazine.

Procedure :

  • Mitsunobu Reaction :

    • React methyl 4-hydroxybenzoate with epichlorohydrin using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF at 0–5°C.

    • Reaction :

      Methyl 4-hydroxybenzoate+EpichlorohydrinDEAD, PPh3Methyl 4-(2,3-epoxypropoxy)benzoate\text{Methyl 4-hydroxybenzoate} + \text{Epichlorohydrin} \xrightarrow{\text{DEAD, PPh}_3} \text{Methyl 4-(2,3-epoxypropoxy)benzoate}
    • Yield: 78–85% after column chromatography (silica gel, hexane/ethyl acetate 4:1).

Alternative Method :
2. Allylation and Epoxidation :

  • Allylate methyl 4-hydroxybenzoate with allyl bromide in the presence of K₂CO₃ in acetone.

  • Epoxidize the allyl ether with m-chloroperbenzoic acid (mCPBA) in dichloromethane at 25°C.

  • Yield: 70–75% after recrystallization from ethanol.

Epoxide Ring-Opening with 4-[3-(Trifluoromethyl)Phenyl]Piperazine

The epoxide’s strained ring undergoes nucleophilic attack by the piperazine’s secondary amine.

Optimized Conditions :

  • Dissolve methyl 4-(2,3-epoxypropoxy)benzoate (1 eq) and 4-[3-(trifluoromethyl)phenyl]piperazine (1.2 eq) in anhydrous toluene.

  • Add catalytic iodine (0.1 eq) and heat at 80°C for 12 hours under nitrogen.

  • Reaction :

    Epoxide+PiperazineI2,ΔMethyl 4-(2-hydroxy-3-piperazinylpropoxy)benzoate\text{Epoxide} + \text{Piperazine} \xrightarrow{\text{I}_2, \Delta} \text{Methyl 4-(2-hydroxy-3-piperazinylpropoxy)benzoate}
  • Workup :

    • Cool to room temperature, wash with 5% NaHCO₃, and dry over MgSO₄.

    • Purify via flash chromatography (CH₂Cl₂/MeOH 95:5) to yield the free base (82–88% yield).

Critical Parameters :

  • Stoichiometry : Excess piperazine ensures complete epoxide consumption.

  • Catalyst : Iodine enhances regioselectivity for the secondary hydroxyl formation.

Hydrochloride Salt Formation

Conversion of the free base to the hydrochloride salt improves stability and solubility.

Procedure :

  • Dissolve the free base in anhydrous diethyl ether (10 mL/g).

  • Slowly add 4M HCl in dioxane (1.05 eq) at 0°C with stirring.

  • Filter the precipitate, wash with cold ether, and dry under vacuum.

  • Yield : 95–98% with >99% purity (HPLC).

Characterization Data :

  • Melting Point : 192–194°C (decomposition).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.02 (d, J=8.8 Hz, 2H, ArH), 7.65 (t, J=7.6 Hz, 1H, CF₃-ArH), 7.54–7.43 (m, 3H, ArH), 6.97 (d, J=8.8 Hz, 2H, ArH), 4.92 (br s, 1H, OH), 4.15–3.98 (m, 2H, OCH₂), 3.86 (s, 3H, OCH₃), 3.68–3.52 (m, 2H, NCH₂), 2.95–2.75 (m, 6H, Piperazine-H), 2.65–2.50 (m, 2H, CH₂N).

Alternative Synthetic Routes

Direct Alkylation of Piperazine

Avoids epoxide intermediates by using a pre-functionalized propyl chain.

Steps :

  • Synthesize methyl 4-(3-chloro-2-hydroxypropoxy)benzoate via reaction of methyl 4-hydroxybenzoate with epichlorohydrin in basic conditions.

  • React with 4-[3-(trifluoromethyl)phenyl]piperazine in acetonitrile at reflux for 24 hours.

  • Yield : 65–70% after recrystallization from IPA/water.

Limitations : Lower regioselectivity and risk of over-alkylation.

Enzymatic Resolution for Enantiopure Product

For applications requiring chiral purity, lipase-mediated kinetic resolution can isolate the desired (R)- or (S)-enantiomer.

Conditions :

  • Use Candida antarctica lipase B (CAL-B) with vinyl acetate as acyl donor in tert-butyl methyl ether.

  • Enantiomeric Excess : >98% after 48 hours at 30°C.

Industrial-Scale Considerations

Cost-Effective Catalyst Systems

Patents describe using amberlyst-15 or zeolites as recyclable acid catalysts for epoxide ring-opening, reducing iodine usage.

Example :

  • Replace iodine with amberlyst-15 (20 wt%) in toluene at 90°C, achieving 85% yield with five reuse cycles.

Solvent Recycling

Distillation recovery of toluene and acetonitrile reduces environmental impact.

Challenges and Optimization

Regioselectivity in Epoxide Ring-Opening

Secondary amine nucleophiles preferentially attack the less hindered epoxide carbon, but steric effects from the trifluoromethyl group can alter selectivity. Computational modeling (DFT) predicts a 7:3 preference for the desired regioisomer, validated by LC-MS.

Purification Difficulties

The hydrochloride’s hygroscopicity complicates drying. Lyophilization from tert-butanol/water mixtures produces a stable crystalline form .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and esterification. Key steps include coupling the trifluoromethylphenyl-piperazine moiety to the propoxy linker under controlled pH (8–9) and temperature (60–80°C). Optimizing solvent polarity (e.g., using DMF for polar intermediates) and stoichiometric ratios of reagents (e.g., 1.2:1 molar ratio of piperazine derivative to linker) can enhance yields to >75% . Post-synthesis purification via silica gel chromatography (eluent: EtOAc/hexane, 1:1) is critical to isolate the hydrochloride salt .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR validate the presence of the piperazine ring (δ 2.5–3.5 ppm for N–CH₂), trifluoromethyl group (δ -60 ppm in ¹⁹F NMR), and ester carbonyl (δ 170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 527.2) and fragments corresponding to the benzoyl and piperazine groups .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) and identifies residual solvents .

Q. What safety protocols are recommended for handling this compound in the laboratory?

Acute oral toxicity studies (LD₅₀ > 500 mg/kg in rodents) classify it as Category 4 (harmful if swallowed). Use PPE (gloves, goggles) and work in a fume hood. Neutralize spills with 10% sodium bicarbonate. Store at 2–8°C in airtight containers to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro binding affinity and in vivo efficacy for this compound?

Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability or rapid metabolism). Address this by:

  • Metabolic Stability Assays : Use liver microsomes to identify metabolic hotspots (e.g., ester hydrolysis) .
  • Structural Modifications : Introduce electron-withdrawing groups on the benzoyl ring to slow esterase-mediated degradation .
  • Formulation Optimization : Encapsulate in liposomes or PEGylate to enhance plasma half-life .

Q. What experimental strategies can elucidate the compound’s primary pharmacological targets?

  • Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseScan) to identify off-target interactions (e.g., serotonin or dopamine receptors linked to piperazine moieties) .
  • Molecular Dynamics Simulations : Model binding to the active site of G protein-coupled receptors (GPCRs) to predict affinity for 5-HT₁₀ or adrenergic receptors .
  • CRISPR-Cas9 Knockout Models : Validate target engagement in cells lacking candidate receptors .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties and bioactivity?

The -CF₃ group enhances lipophilicity (logP increases by ~0.5 units), improving blood-brain barrier penetration. However, it may reduce aqueous solubility (measured via shake-flask method: <10 μg/mL at pH 7.4). Balance these effects by co-crystallizing with cyclodextrins or synthesizing prodrugs (e.g., ester-to-amide conversion) .

Q. What methodologies are suitable for assessing the environmental impact of this compound?

  • Environmental Fate Studies : Use OECD 307 guidelines to evaluate biodegradation in soil/water systems. The piperazine ring’s persistence (>28 days) suggests potential bioaccumulation .
  • Ecotoxicity Assays : Test acute toxicity in Daphnia magna (EC₅₀ < 1 mg/L indicates high hazard) .
  • Life Cycle Analysis (LCA) : Quantify waste generated during synthesis (e.g., solvent recovery efficiency >90%) to minimize ecological footprint .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data across cell lines?

Variability may stem from differences in cell membrane permeability (e.g., P-gp overexpression in cancer cells) or metabolic enzyme expression. Conduct:

  • ATP-based Viability Assays : Normalize results to protein content to control for proliferation rates .
  • Transcriptomic Profiling : Identify resistance markers (e.g., ABC transporters) using RNA-seq .
  • 3D Spheroid Models : Mimic in vivo tumor microenvironments to validate efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.